Thermophysical Properties and Advanced Applications of Vinylimidazolium Bis[(trifluoromethyl)sulfonyl]amide Ionic Liquids
Thermophysical Properties and Advanced Applications of Vinylimidazolium Bis[(trifluoromethyl)sulfonyl]amide Ionic Liquids
Executive Summary
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide ([VIM][Tf2N]) ionic liquids represent a highly specialized class of polymerizable molten salts. By combining the reactive vinyl group of the imidazolium cation with the weakly coordinating, highly fluorinated [Tf2N]⁻ anion, these materials offer a unique intersection of low viscosity, wide electrochemical windows, and exceptional thermal stability. For researchers and drug development professionals, [VIM][Tf2N] monomers are critical building blocks for synthesizing Polymeric Ionic Liquids (PILs)—advanced matrices used in targeted drug delivery, API solubilization, and solid-state polymer electrolytes.
This whitepaper provides a rigorous, causality-driven analysis of the thermophysical properties of [VIM][Tf2N] derivatives, specifically focusing on the ethyl ([EVIM]) and butyl ([BVIM]) variants, alongside self-validating experimental protocols for their synthesis and characterization.
Molecular Architecture & Causality: The "Why" Behind the Properties
The macroscopic thermophysical properties of [VIM][Tf2N] ionic liquids are directly dictated by their microscopic molecular architecture. Understanding this structure-property relationship is vital for rational material design.
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The Cationic Core (Vinylimidazolium): The imidazolium ring provides a delocalized positive charge, while the N -vinyl group serves as the reactive site for free-radical polymerization [4]. The length of the alkyl chain (e.g., ethyl vs. butyl) on the opposite nitrogen atom acts as a tunable lever for free volume.
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The Anionic Counterpart ([Tf2N]⁻): The choice of bis[(trifluoromethyl)sulfonyl]amide is highly deliberate. The extreme electron-withdrawing nature of the trifluoromethyl groups heavily delocalizes the negative charge across the S-N-S core.
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Causality: This profound charge delocalization severely weakens Coulombic interactions between the cation and anion, disrupting crystal lattice formation. Consequently, the melting point is driven well below room temperature, and the viscosity is drastically reduced compared to halide or tetrafluoroborate precursors. Furthermore, the fluorinated nature of [Tf2N]⁻ imparts strict hydrophobicity, protecting the ionic liquid from ambient moisture degradation.
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Causality map linking molecular architecture to macroscopic thermophysical properties.
Quantitative Thermophysical Profiling
To engineer predictable PIL matrices, one must first establish the baseline thermophysical constants of the monomers. The table below synthesizes the core properties of 1-Ethyl-3-vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide ([EVIM][Tf2N]) and 1-Butyl-3-vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide ([BVIM][Tf2N]) at 25 °C[1, 2].
| Property | [EVIM][Tf2N] | [BVIM][Tf2N] | Causality / Mechanistic Insight |
| Molecular Weight | 403.32 g/mol | 431.37 g/mol | Addition of two methylene (-CH₂-) units. |
| Density (25 °C) | 1.50 g/cm³ | 1.42 g/cm³ | Longer alkyl chains increase steric hindrance and free volume, reducing the mass-to-volume ratio. |
| Viscosity (25 °C) | 47.0 cP | 77.4 cP | Increased chain length enhances van der Waals interactions and transient chain entanglement, elevating resistance to flow. |
| Conductivity (25 °C) | 2.69 mS/cm | 1.41 mS/cm | Inversely proportional to viscosity (Walden Rule); higher viscosity restricts ion mobility. |
| Melting Point | < Room Temp | < Room Temp | [Tf2N]⁻ asymmetry prevents efficient crystal lattice packing. |
Gas Solubility & Solvation Dynamics
Beyond standard fluid dynamics,[VIM][Tf2N] liquids exhibit exceptional gas solubility, particularly for CO₂. Studies demonstrate that the free volume generated by the bulky [Tf2N]⁻ anion, combined with its fluorinated domains, creates a highly "CO₂-philic" environment. The solubility sequence follows [BVIM][Tf2N] >[N4222][Tf2N], proving that the vinylimidazolium cation optimally interacts with quadrupolar gases [3]. In pharmaceutical contexts, this high solvation capacity is leveraged to dissolve complex, poorly water-soluble Active Pharmaceutical Ingredients (APIs).
Self-Validating Experimental Protocols
Trustworthiness in thermophysical characterization requires absolute purity. Even trace water or halide impurities act as plasticizers or artificial charge carriers, skewing viscosity and conductivity data. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Synthesis and Halide-Free Anion Exchange
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Quaternization: React 1-vinylimidazole with a slight molar excess of the target alkyl halide (e.g., bromoethane or 1-iodobutane) in a solvent-free environment or minimal methanol at 50 °C for 48 hours [4].
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Purification of Intermediate: Evaporate unreacted alkyl halide under vacuum. The resulting intermediate is [Alkyl-VIM][Halide].
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Anion Metathesis: Dissolve the intermediate in ultrapure water. Slowly add a 1.2x molar excess of aqueous Lithium bis[(trifluoromethyl)sulfonyl]amide (Li[Tf2N]).
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Causality: The metathesis reaction is thermodynamically driven by the extreme hydrophobicity of the newly formed [VIM][Tf2N], which immediately phase-separates as a dense, oily lower layer.
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Self-Validation (Halide Wash): Extract the hydrophobic layer and wash repeatedly with ultrapure water. After each wash, test the discarded aqueous phase with 0.1 M AgNO₃.
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Validation Gate: Continue washing until the addition of AgNO₃ yields zero AgX precipitate. This confirms the absolute removal of halide ions, which would otherwise degrade the electrochemical window.
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Drying: Dry the purified IL under a high vacuum (10⁻³ mbar) at 50 °C for 48 hours.
Synthesis and self-validating metathesis workflow for[VIM][Tf2N] ionic liquids.
Protocol B: Thermophysical Characterization
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Moisture Validation: Prior to any physical measurement, subject the sample to Karl Fischer titration.
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Validation Gate: Water content must be < 50 ppm. Moisture acts as a potent plasticizer, artificially lowering viscosity.
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Rheology: Utilize a controlled-stress rheometer with a cone-and-plate geometry. Measure viscosity across a temperature sweep (10 °C to 80 °C) to generate Arrhenius plots. The activation energy for viscous flow can be directly calculated from the slope.
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Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) at a scan rate of 10 °C/min under N₂ to identify the glass transition temperature ( Tg ). Perform Thermogravimetric Analysis (TGA) to confirm thermal stability, which typically exceeds 350 °C for[Tf2N]⁻ based liquids.
Applications in Drug Development & Advanced Materials
For drug development professionals, the transition from monomeric [VIM][Tf2N] to Polymeric Ionic Liquids (PILs) opens novel therapeutic avenues:
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API Solubilization & Stabilization: The tunable polarity of the imidazolium cation combined with the fluorinated anion creates a unique solvation environment. Poorly soluble hydrophobic drugs can be dissolved in[VIM][Tf2N] monomers prior to polymerization, trapping the API in an amorphous, highly bioavailable state within the resulting PIL matrix.
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Transdermal Delivery Matrices: Because [EVIM][Tf2N] and [BVIM][Tf2N] yield polymers with distinct glass transition temperatures and viscoelastic behaviors [4], they can be engineered into flexible, skin-conformable patches. The inherent ionic conductivity of the matrix also facilitates iontophoretic drug delivery, where a mild electrical current drives the API through the stratum corneum.
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Antimicrobial Coatings: The inherent charge density of the imidazolium backbone disrupts bacterial cell membranes. Polymerizing [VIM][Tf2N] onto medical devices yields stable, non-leaching antimicrobial surfaces.
References
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Hiyka. "1-Ethyl-3-Vinylimidazolium Bis(trifluoromethylsulfonyl)Imide, 98%". Hiyka Product Catalog. Available at: [Link]
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Yim, J.-H., Seo, W.-W., & Lim, J. S. "CO2 Solubility in Bis(trifluoromethylsulfonyl)imide ([Tf2N]) Anion-Based Ionic Liquids: [BVIM][Tf2N],[P4441][Tf2N], and [N4222][Tf2N]". Journal of Chemical & Engineering Data, 67(1), 3-13 (2021). Available at: [Link]
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Nakamura, K., et al. "Viscoelastic Behavior of the Polymerized Ionic Liquid Poly(1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonylimide))". Macromolecules, 44(18), 7380–7385 (2011). Available at: [Link]
